L-Alanyl-L-valyl-L-threonyl-L-valine
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Overview
Description
L-Alanyl-L-valyl-L-threonyl-L-valine is a tetrapeptide composed of the amino acids alanine, valine, threonine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-valyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Activation and Coupling: The next amino acid, activated by a coupling reagent, is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process requires stringent control of reaction conditions and purity to ensure the bioactivity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-valyl-L-threonyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly threonine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can lead to the formation of hydroxythreonine .
Scientific Research Applications
L-Alanyl-L-valyl-L-threonyl-L-valine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide interactions and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Alanyl-L-valyl-L-threonyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific sequence of the peptide .
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-alanyl-L-threonyl-L-alanine: Similar in structure but with a different sequence.
L-Valyl-L-alanine: A shorter dipeptide with different properties.
Uniqueness
L-Alanyl-L-valyl-L-threonyl-L-valine is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecules .
Properties
CAS No. |
832731-10-9 |
---|---|
Molecular Formula |
C17H32N4O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H32N4O6/c1-7(2)11(19-14(23)9(5)18)15(24)21-13(10(6)22)16(25)20-12(8(3)4)17(26)27/h7-13,22H,18H2,1-6H3,(H,19,23)(H,20,25)(H,21,24)(H,26,27)/t9-,10+,11-,12-,13-/m0/s1 |
InChI Key |
VSEIIYJLTWCFAA-PPCPHDFISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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